Mmp2-IN-1 -

Mmp2-IN-1

Catalog Number: EVT-10988694
CAS Number:
Molecular Formula: C15H13NO5S
Molecular Weight: 319.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mmp2-IN-1 is classified as a small-molecule inhibitor within the broader category of matrix metalloproteinase inhibitors. It is synthesized through organic chemistry techniques and has been evaluated for its efficacy in biological systems, particularly in relation to cancer research and treatment.

Synthesis Analysis

Methods

The synthesis of Mmp2-IN-1 typically involves multi-step organic reactions, including:

  • Formation of key intermediates: Initial reactions often produce a core structure that serves as the basis for further modification.
  • Functionalization: Subsequent steps introduce specific functional groups that enhance binding affinity to matrix metalloproteinase 2.

Technical Details

Common techniques employed in the synthesis include:

  • Column chromatography for purification of intermediates.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
  • High-Performance Liquid Chromatography (HPLC) for assessing purity and yield.
Molecular Structure Analysis

Structure

Mmp2-IN-1 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the active site of matrix metalloproteinase 2. The precise configuration can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.

Data

The molecular formula and weight, along with detailed structural data, are essential for understanding its reactivity and interaction profiles. For example, the presence of hydroxamic acid moieties is common in matrix metalloproteinase inhibitors, contributing to their binding mechanisms.

Chemical Reactions Analysis

Reactions

Mmp2-IN-1 undergoes specific chemical reactions that are critical for its function as an inhibitor:

  • Enzyme-inhibitor interactions: The compound binds to the active site of matrix metalloproteinase 2, preventing substrate access.
  • Hydrolysis resistance: Structural features are designed to confer stability against hydrolytic degradation, enhancing therapeutic efficacy.

Technical Details

Kinetic studies often reveal the binding affinity (Ki values) and inhibition constants (IC50), which are pivotal for evaluating the compound's effectiveness in biological assays.

Mechanism of Action

Process

The mechanism by which Mmp2-IN-1 exerts its inhibitory effects involves:

  1. Binding to the active site: The compound fits into the enzyme's active site, blocking substrate access.
  2. Conformational changes: Inhibition may induce conformational changes in matrix metalloproteinase 2 that further reduce enzymatic activity.

Data

Studies have shown that Mmp2-IN-1 can significantly reduce matrix metalloproteinase 2 activity in vitro and in vivo, correlating with decreased tumor invasion and metastasis in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

Mmp2-IN-1 typically exhibits:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

Key chemical properties include:

  • Melting point: Determined through capillary methods.
  • Reactivity: Reacts selectively with metal ions present in the enzyme's catalytic site.

Relevant data on these properties is crucial for formulation development and therapeutic application.

Applications

Mmp2-IN-1 has significant scientific uses, particularly in:

  • Cancer research: As a tool for studying tumor progression and metastasis by inhibiting matrix metalloproteinase 2 activity.
  • Therapeutic development: Potentially serving as a lead compound for developing new drugs targeting diseases associated with abnormal matrix remodeling, such as fibrosis and arthritis.

Research continues to explore its efficacy across various biological systems, paving the way for clinical applications.

Molecular Biology of Matrix Metalloproteinase-2 as a Therapeutic Target

Structural Determinants of Matrix Metalloproteinase-2 Catalytic Function and Substrate Specificity

Matrix Metalloproteinase-2 (also known as gelatinase A) is a 72 kDa zinc-dependent endopeptidase belonging to the metzincin superfamily. Its catalytic domain features a conserved zinc-binding motif (HEXGHXXGXXH) where three histidine residues coordinate the catalytic zinc ion essential for proteolytic activity [10]. A hydrophobic "Met-turn" structure (containing a conserved methionine residue) stabilizes the zinc-binding site geometrically [10]. The substrate-binding cleft divides the globular catalytic domain into upper and lower subdomains, with the S1' pocket serving as the primary determinant of substrate specificity. This deep pocket preferentially accommodates bulky hydrophobic residues, enabling selective recognition of substrates such as type IV collagen, gelatin, elastin, and laminin [10] [9].

Distinctively, Matrix Metalloproteinase-2 incorporates three fibronectin type II modules inserted within the catalytic domain. These modules mediate high-affinity binding to gelatin and collagen through exposed hydrophobic residues, augmenting its degradation capacity for denatured collagens and basement membrane components [1] [9]. The C-terminal hemopexin-like domain, connected via a flexible hinge region, forms a four-bladed β-propeller structure. This domain facilitates interactions with substrates (e.g., native triple-helical collagens), endogenous inhibitors like Tissue Inhibitor of Metalloproteinase-2, and cell-surface receptors (e.g., integrin αvβ3), thereby modulating proteolytic activity and cellular localization [1] [6].

Table 1: Structural Domains of Matrix Metalloproteinase-2 and Their Functional Roles

DomainKey Structural FeaturesFunctional Contributions
Signal PeptideN-terminal hydrophobic sequenceDirects secretion via endoplasmic reticulum
Pro-peptide DomainPRCGVPD motif ("cysteine switch")Maintains latency via zinc chelation; removed during activation
Catalytic DomainZinc-binding motif; S1' pocket; fibronectin type II modulesMediates substrate binding and proteolysis; fibronectin modules bind denatured collagens
Hinge RegionFlexible linkerConnects catalytic and hemopexin domains; influences substrate accessibility
Hemopexin-like DomainFour-bladed β-propellerDetermines substrate specificity (e.g., collagen); binds Tissue Inhibitor of Metalloproteinase-2 and integrins

Transcriptional and Post-Translational Regulation of Matrix Metalloproteinase-2 Activity

Transcriptional control of Matrix Metalloproteinase-2 involves promoter elements responsive to cytokines (e.g., tumor necrosis factor-α), growth factors (e.g., transforming growth factor-β), and cellular stress. An activator protein-1 site at positions -590 to -583 relative to the transcription start site mediates phorbol ester responsiveness, while specificity protein-1 motifs regulate basal expression [1]. Epigenetic mechanisms, notably promoter hypermethylation, suppress Matrix Metalloproteinase-2 transcription in malignancies like prostate cancer and lymphoma, linking epigenetic dysregulation to metastasis [1].

Post-transcriptional regulation occurs via microRNAs. For instance, miR-106a directly targets Matrix Metalloproteinase-2 mRNA in gastric cancer, suppressing translation and reducing cell invasion [1]. Similarly, miR-20a binds the Matrix Metalloproteinase-2 3'-untranslated region in breast cancer, destabilizing the transcript and reducing enzymatic activity [3]. The RNA-binding protein nucleolin stabilizes Matrix Metalloproteinase-2 mRNA, counteracting microRNA-mediated repression and promoting invasiveness [3].

Post-translational modifications critically modulate Matrix Metalloproteinase-2 function:

  • Glycosylation: Though Matrix Metalloproteinase-2 itself is nonglycosylated, its activity is influenced by glycosaminoglycans (e.g., heparin), which enhance substrate affinity or facilitate cell-surface localization [7].
  • Phosphorylation: Extracellular kinases (e.g., c-Src) phosphorylate Matrix Metalloproteinase-2 at tyrosine residues, promoting its interaction with membrane type 1 Matrix Metalloproteinase during zymogen activation [1].
  • Oxidation: Reactive oxygen species activate Matrix Metalloproteinase-2 in cardiovascular pathologies by disrupting the cysteine-zinc interaction, enabling autoactivation [9].

Table 2: Regulatory Mechanisms Governing Matrix Metalloproteinase-2 Activity

Regulatory LevelMechanismBiological Consequence
TranscriptionalActivator protein-1/phorbol ester response elementInduces expression under inflammation/tumor promotion
Promoter hypermethylationSilencing in tumors; correlates with metastasis
Post-transcriptionalmiR-20a/miR-106a binding 3'-untranslated regionmRNA degradation and translational repression
Nucleolin-mediated mRNA stabilizationEnhanced Matrix Metalloproteinase-2 expression and invasion
Post-translationalc-Src tyrosine phosphorylationFacilitates membrane type 1 Matrix Metalloproteinase binding
Glycosaminoglycan interactionsAlters substrate affinity or cellular localization
Reactive oxygen species-mediated oxidationDisrupts pro-domain cysteine-zinc bond; enables autoactivation

Molecular Mechanisms of Pro-Matrix Metalloproteinase-2 Activation and Cellular Secretion

Pro-Matrix Metalloproteinase-2 (72 kDa latent zymogen) secretion occurs constitutively via the endoplasmic reticulum-Golgi pathway in fibroblasts, endothelial cells, and tumor cells. Secretion depends on an N-terminal signal peptide that directs co-translational translocation into the endoplasmic reticulum [1] [9].

Activation requires proteolytic removal of the N-terminal pro-peptide domain. This occurs primarily through a cell-surface trimolecular complex comprising membrane type 1 Matrix Metalloproteinase (catalytic activator), Tissue Inhibitor of Metalloproteinase-2 (scaffold), and pro-Matrix Metalloproteinase-2:

  • Tissue Inhibitor of Metalloproteinase-2 binds membrane type 1 Matrix Metalloproteinase via its C-terminal domain, forming a receptor for pro-Matrix Metalloproteinase-2.
  • Pro-Matrix Metalloproteinase-2 docks via its hemopexin domain to Tissue Inhibitor of Metalloproteinase-2.
  • A second free membrane type 1 Matrix Metalloproteinase molecule cleaves the pro-Matrix Metalloproteinase-2 pro-domain at Asn⁸⁰⁻Leu⁸¹, generating intermediate 64 kDa form.
  • Autoproteolytic processing yields active 62 kDa Matrix Metalloproteinase-2 [1] [6] [9].

Alternative activation pathways involve serine proteases (e.g., plasmin, urokinase-type plasminogen activator) or other Matrix Metalloproteinases (e.g., Matrix Metalloproteinase-7). Intriguingly, Matrix Metalloproteinase-2 itself can undergo intracellular activation within cardiac myocytes during oxidative stress, mediated by calcium-dependent proteases [9].

Allosteric Modulation and Zymogen Activation Dynamics

The hemopexin domain acts as a critical allosteric regulator. Its deletion abolishes collagenolytic activity without impairing gelatin degradation, indicating domain-specific roles in substrate selection [6]. This domain also governs zymogen activation efficiency: mutations disrupting hemopexin-Tissue Inhibitor of Metalloproteinase-2 interactions impair trimolecular complex assembly, reducing activation kinetics by >80% [1] [6].

Exosite interactions (substrate-binding regions distant from the catalytic cleft) fine-tune activity. For example, the fibronectin type II modules bind collagen prior to translocation into the catalytic cleft, facilitating processive degradation. Disrupting these modules diminishes triple-helical collagenolysis but not gelatinase activity [9].

Zymogen dynamics involve conformational equilibrium between closed (latent) and open (activation-competent) states. Pro-domain unfolding, triggered by oxidants, chaotropic agents, or membrane type 1 Matrix Metalloproteinase binding, exposes the Asn⁸⁰⁻Leu⁸¹ cleavage site. Molecular dynamics simulations reveal that Tissue Inhibitor of Metalloproteinase-2 binding to pro-Matrix Metalloproteinase-2 stabilizes an intermediate conformation favorable for membrane type 1 Matrix Metalloproteinase docking, accelerating activation by 12-fold compared to uncomplexed zymogen [1] [6].

These structural insights underpin therapeutic strategies targeting allosteric sites (e.g., hemopexin domain or fibronectin modules) to achieve selective Matrix Metalloproteinase-2 inhibition without broad-spectrum metalloproteinase blockade.

Properties

Product Name

Mmp2-IN-1

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C15H13NO5S/c1-11-2-4-13(5-3-11)22(19,20)16-14(18)10-21-15(16)8-6-12(17)7-9-15/h2-9H,10H2,1H3

InChI Key

XXJKWYKORAOIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)COC23C=CC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.